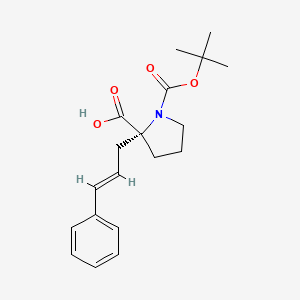

Boc-(R)-alpha-(3-phenyl-allyl)-proline

Vue d'ensemble

Description

Boc-®-alpha-(3-phenyl-allyl)-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an alpha-positioned 3-phenyl-allyl group, and a proline backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(3-phenyl-allyl)-proline typically involves the following steps:

Protection of Proline: The proline molecule is first protected by introducing a Boc group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Allylation: The protected proline is then subjected to allylation. This involves the introduction of the 3-phenyl-allyl group at the alpha position. The reaction can be carried out using a palladium-catalyzed allylic substitution reaction, where the allyl group is transferred from an allylic acetate or carbonate to the proline derivative.

Purification: The final product is purified using techniques such as column chromatography to obtain Boc-®-alpha-(3-phenyl-allyl)-proline in high purity.

Industrial Production Methods

Industrial production of Boc-®-alpha-(3-phenyl-allyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and purification methods to ensure the production of high-quality material suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-®-alpha-(3-phenyl-allyl)-proline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the allyl group or other functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially reduced compounds.

Applications De Recherche Scientifique

Synthesis of Noncanonical Amino Acids

Boc-(R)-alpha-(3-phenyl-allyl)-proline serves as a precursor for the synthesis of noncanonical amino acids (ncAAs). These ncAAs are crucial in the design of novel peptides and proteins with enhanced properties. They can be integrated into therapeutic proteins to improve their stability and functionality, thus playing a significant role in drug development strategies targeting various diseases such as cancer and autoimmune disorders .

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis, where it acts as a chiral auxiliary. Its enantiomeric forms can facilitate the selective formation of specific stereoisomers in synthetic pathways. For instance, the use of Boc-protected proline derivatives has been shown to enhance diastereoselectivity during alkylation reactions, leading to the efficient production of quaternary proline analogues that are important for synthesizing biologically active compounds .

Protein Engineering

This compound can be incorporated into proteins to modify their functions. This incorporation allows researchers to study protein interactions and dynamics more effectively. The ability to reprogram natural proteins using unnatural amino acids like this compound opens avenues for creating proteins with novel functionalities, which can be applied in therapeutic contexts or as biosensors .

Pharmaceutical Development

In pharmaceutical chemistry, this compound has been explored for its potential as a building block in the synthesis of various drug candidates. Its unique structure allows for the development of compounds with improved pharmacokinetic properties. Studies have demonstrated its utility in synthesizing derivatives that exhibit significant biological activity against a range of targets, including enzymes and receptors involved in disease processes .

Cosmetic Formulations

Emerging research indicates that this compound may have applications in cosmetic formulations due to its biocompatibility and potential skin benefits. Its incorporation into topical products could enhance skin penetration and efficacy, making it a candidate for further exploration in dermatological applications .

Case Study 1: Synthesis of β-Peptide Oligomers

A study demonstrated that Boc-protected prolines were integral in synthesizing β-peptide oligomers with enhanced stability and biological activity. The diastereoselective alkylation methods employed led to high yields of desired products, showcasing the compound's effectiveness as a synthetic intermediate .

Case Study 2: Drug Discovery

In another instance, researchers utilized this compound to develop a series of small-molecule inhibitors targeting specific cancer pathways. The modifications allowed for improved binding affinities and selectivity towards cancer cells, highlighting its significance in drug discovery efforts .

Mécanisme D'action

The mechanism of action of Boc-®-alpha-(3-phenyl-allyl)-proline involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, while the proline backbone and 3-phenyl-allyl group contribute to the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-®-alpha-(3-phenyl-ethyl)-proline: Similar in structure but with an ethyl group instead of an allyl group.

Boc-®-alpha-(3-phenyl-propyl)-proline: Contains a propyl group instead of an allyl group.

Boc-®-alpha-(3-phenyl-methyl)-proline: Features a methyl group in place of the allyl group.

Uniqueness

Boc-®-alpha-(3-phenyl-allyl)-proline is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in asymmetric synthesis and as a versatile building block in organic chemistry.

Activité Biologique

Boc-(R)-alpha-(3-phenyl-allyl)-proline is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an α-amino acid backbone, and a phenyl-allyl side chain. The specific configuration at the proline residue plays a crucial role in determining its biological activity. The proline structure can influence peptide conformation and stability, which are critical for receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various receptors, modulating signaling pathways that are crucial for cellular responses. For instance, studies indicate that proline derivatives can influence G protein-coupled receptor (GPCR) signaling, affecting downstream pathways such as ERK1/2 activation .

- Inhibition of Enzymatic Activity : this compound has been evaluated for its inhibitory effects on specific enzymes. For example, it has been reported to exhibit inhibitory activity against angiotensin-converting enzyme (ACE), which is significant for regulating blood pressure and fluid balance .

- Antioxidant Properties : There is evidence suggesting that proline derivatives may possess antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

Case Study 1: Modulation of ERK1/2 Signaling

In a study examining the effects of various proline analogs on ERK1/2 signaling in HEK293 cells, this compound was found to enhance phosphorylation levels in response to PGF2α stimulation. This suggests a role in potentiating MAPK pathway activation, which is critical for cell proliferation and differentiation .

Case Study 2: Inhibition of Angiotensin-Converting Enzyme (ACE)

Research demonstrated that this compound acts as a competitive inhibitor of ACE. The inhibition was quantified using enzyme kinetics assays, showing an IC50 value indicative of potent activity compared to standard ACE inhibitors such as captopril . This highlights its potential therapeutic application in managing hypertension.

Data Summary

Propriétés

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMUTXFJZDGZLP-SSVWKNEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(C/C=C/C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.